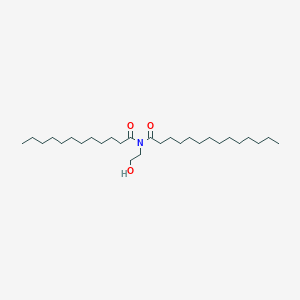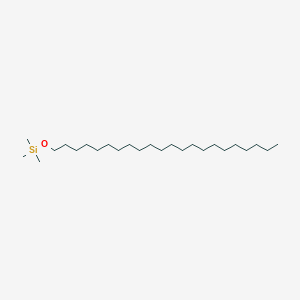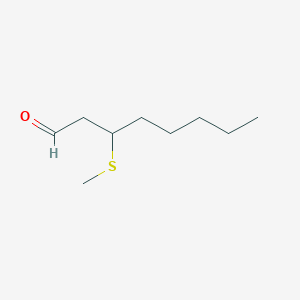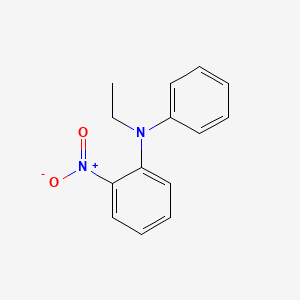![molecular formula C16H18N2O2S B14651261 (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate CAS No. 51594-88-8](/img/structure/B14651261.png)
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. This compound features a pyridine ring attached to a methyl group, which is further connected to a phenyl ring substituted with a propylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate typically involves the reaction of pyridin-3-ylmethanol with 4-(propylsulfanyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Pyridin-2-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- (Pyridin-4-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- (Pyridin-3-yl)methyl [4-(methylsulfanyl)phenyl]carbamate
Uniqueness
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate is unique due to the specific positioning of the pyridine and propylsulfanyl groups, which can influence its reactivity and biological activity. The presence of the propylsulfanyl group can enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound for various applications.
Properties
CAS No. |
51594-88-8 |
|---|---|
Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
pyridin-3-ylmethyl N-(4-propylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C16H18N2O2S/c1-2-10-21-15-7-5-14(6-8-15)18-16(19)20-12-13-4-3-9-17-11-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) |
InChI Key |
OFJOAKRAZKVRND-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)


![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)

